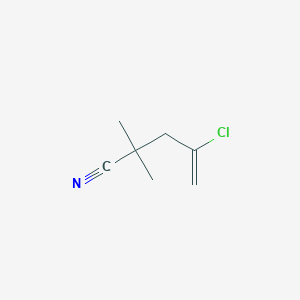
4-Chloro-2,2-dimethylpent-4-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,2-dimethylpent-4-enenitrile is a chemical compound with the molecular formula C7H10ClN It is characterized by the presence of a chloro group, a nitrile group, and a double bond within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,2-dimethylpent-4-enenitrile typically involves the chlorination of 2,2-dimethylpent-4-enenitrile. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2,2-dimethylpent-4-enenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alkoxides, leading to the formation of new compounds.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide (NaOCH3) or ammonia (NH3) in solvents like ethanol (C2H5OH).
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) in solvents like carbon tetrachloride (CCl4) are used.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Products include 4-methoxy-2,2-dimethylpent-4-enenitrile or 4-amino-2,2-dimethylpent-4-enenitrile.
Addition Reactions: Products include 4-chloro-2,2-dimethylpentane-1,4-dinitrile.
Oxidation and Reduction Reactions: Products include 4-chloro-2,2-dimethylpentanoic acid or 4-chloro-2,2-dimethylpentylamine.
Applications De Recherche Scientifique
4-Chloro-2,2-dimethylpent-4-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,2-dimethylpent-4-enenitrile depends on the specific reaction or application. In substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In addition reactions, the double bond provides a site for electrophilic attack. The nitrile group can undergo reduction or oxidation, leading to the formation of amines or carboxylic acids, respectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpent-4-enenitrile: Lacks the chloro group, resulting in different reactivity.
4-Bromo-2,2-dimethylpent-4-enenitrile: Similar structure but with a bromo group instead of a chloro group, leading to different substitution reactions.
4-Chloro-2,2-dimethylpent-4-enamide: Contains an amide group instead of a nitrile group, affecting its chemical behavior.
Uniqueness
4-Chloro-2,2-dimethylpent-4-enenitrile is unique due to the presence of both a chloro group and a nitrile group, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
144174-46-9 |
|---|---|
Formule moléculaire |
C7H10ClN |
Poids moléculaire |
143.61 g/mol |
Nom IUPAC |
4-chloro-2,2-dimethylpent-4-enenitrile |
InChI |
InChI=1S/C7H10ClN/c1-6(8)4-7(2,3)5-9/h1,4H2,2-3H3 |
Clé InChI |
SKZADMSXDXIHMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=C)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one](/img/structure/B12553115.png)
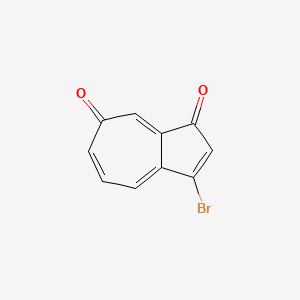
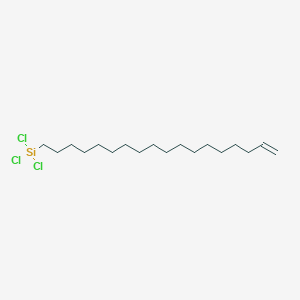

![4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B12553129.png)
![7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B12553139.png)
![2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol](/img/structure/B12553144.png)
![{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate](/img/structure/B12553146.png)
![Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane](/img/structure/B12553153.png)
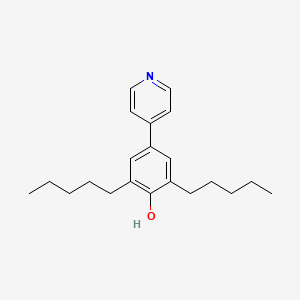
acetamido}benzoic acid](/img/structure/B12553164.png)

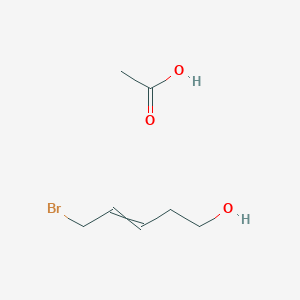
![1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]-](/img/structure/B12553169.png)
